molecular formula C7H15N7 B15252020 4-N,4-N-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine

4-N,4-N-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine

Cat. No.: B15252020
M. Wt: 197.24 g/mol
InChI Key: RYPJGZPGHAKRKI-UHFFFAOYSA-N
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Description

N2,N2-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C7H15N7 and a molecular weight of 197.24 g/mol It is known for its unique structure, which includes a triazine ring substituted with hydrazinyl and diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This may include the use of continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N2,N2-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2,N2-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets and pathways within cells. The hydrazinyl group is known to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N2,N4-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
  • N2,N4-Diethyl-6-methoxy-1,3,5-triazine-2,4-diamine
  • N2,N2-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine

Uniqueness

N2,N2-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

4-N,4-N-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N7/c1-3-14(4-2)7-11-5(8)10-6(12-7)13-9/h3-4,9H2,1-2H3,(H3,8,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPJGZPGHAKRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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